1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID
Description
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a sulfonic acid group, and a methoxyphenoxyethyl side chain
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-3-ium-2-sulfonate |
InChI |
InChI=1S/C16H16N2O5S/c1-22-14-8-4-5-9-15(14)23-11-10-18-13-7-3-2-6-12(13)17-16(18)24(19,20)21/h2-9H,10-11H2,1H3,(H,19,20,21) |
InChI Key |
GUTPHIAIXGWNPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Isomeric SMILES |
COC1=CC=CC=C1OCC[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1OCC[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfonic acid group: This step involves sulfonation of the benzimidazole ring using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the methoxyphenoxyethyl side chain: This can be done through nucleophilic substitution reactions, where the benzimidazole derivative reacts with 2-(2-methoxyphenoxy)ethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the methoxyphenoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID can be compared with other benzimidazole derivatives, such as:
1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde: This compound has a similar side chain but differs in the core structure, which is an indole instead of a benzimidazole.
1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: Another similar compound with an indole core and a methyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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